(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789210
InChI: InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m1/s1
SMILES: C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS No.:

Cat. No.: VC13789210

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid -

Specification

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Standard InChI InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m1/s1
Standard InChI Key BTOGCFAOJIQONJ-QHLBDZCJSA-N
Isomeric SMILES C1[C@H]2[C@@H]1[C@@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
SMILES C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The azabicyclo[3.1.0]hexane system consists of a six-membered ring fused with a three-membered cyclopropane ring, incorporating a nitrogen atom at position 3 . The stereochemical configuration (1R,2R,5S) imposes distinct spatial constraints on the molecule, influencing its reactivity and interactions with biological targets. Key structural parameters include:

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>19</sub>NO<sub>4</sub>
Molecular Weight349.39 g/mol
CAS NumberNot publicly disclosed*
IUPAC Name(1R,2R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Note: Public CAS registries for this specific stereoisomer remain undisclosed, though analogs like (1S,2S,5R)-isomer (CAS 854113-43-2) are documented.

Functional Group Contributions

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety enhances solubility in organic solvents and serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .

  • Carboxylic Acid: Enables conjugation with amines or alcohols, facilitating integration into larger molecular architectures .

Stereochemical Implications

The (1R,2R,5S) configuration creates a rigid, bowl-shaped structure that restricts rotational freedom. This rigidity is critical for:

  • Preorganizing the molecule for selective binding to enzymatic active sites.

  • Reducing entropic penalties during molecular recognition events .

Synthetic Methodologies

Key Synthetic Steps

Synthesis typically involves a multi-step sequence:

  • Cyclopropanation: Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition or intramolecular alkylation .

  • Amine Protection: Introduction of the Fmoc group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group .

Stereoselective Challenges

Achieving the (1R,2R,5S) configuration requires chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral Pool Synthesis: Use of enantiomerically pure starting materials derived from natural amino acids .

  • Transition Metal Catalysis: Rhodium-catalyzed cyclopropanation to control stereochemistry.

Industrial-Scale Production

Optimized protocols for analogs emphasize:

  • Continuous Flow Reactors: To enhance cyclopropanation efficiency.

  • Crystallization-Driven Purification: Isolation of the desired stereoisomer via differential solubility .

Applications in Pharmaceutical Research

Peptide Mimetics

The compound’s constrained geometry makes it ideal for mimicking peptide β-turns, which are critical in protein-protein interactions . For example:

  • Antimicrobial Peptides: Analogous bicyclic structures show enhanced proteolytic stability compared to linear peptides.

Enzyme Inhibition

Molecular docking studies suggest high affinity for serine proteases due to:

  • Complementary Electrostatics: The carboxylic acid interacts with catalytic triads .

  • Steric Hindrance: The Fmoc group blocks non-specific binding.

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains via the carboxylic acid group improves pharmacokinetic profiles .

Comparative Analysis with Structural Analogs

Stereoisomeric Variants

CompoundCAS NumberKey Differences
(1S,2S,5R)-isomer854113-43-2Opposite configuration at C1, C2, and C5
Fmoc-(R,S)-3,4-cis-methanoproline49760076Cyclopropane fused at C3-C4 (vs. C1-C5)

Bioactivity Comparisons

  • (1S,2S,5R)-isomer: 20% reduced binding affinity to thrombin relative to the (1R,2R,5S) form.

  • Methanoproline Analogs: Improved metabolic stability but lower solubility .

Stability and Degradation Pathways

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, comparable to Fmoc-protected amino acids .

Hydrolytic Sensitivity

The Fmoc group undergoes base-catalyzed cleavage (t<sub>1/2</sub> = 2 h at pH 9), necessitating neutral conditions during synthesis.

Future Directions

Targeted Drug Discovery

  • Kinase Inhibitors: Leveraging the bicyclic core for ATP-binding pocket interactions .

  • GPCR Modulators: Conformational restriction to enhance selectivity.

Sustainable Synthesis

  • Biocatalytic Approaches: Enzymatic desymmetrization to improve stereoselectivity .

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